molecular formula C15H14N2O2 B6057077 N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide

N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide

Cat. No.: B6057077
M. Wt: 254.28 g/mol
InChI Key: UOCHOGQHKSMDQU-AQTBHVRNSA-N
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Description

N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features both oxime and imine functionalities, which contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide typically involves the formation of an N-oxide intermediate. One common method is the oxidation of a tertiary amine using hydrogen peroxide and a base, resulting in the formation of the N-oxide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation processes using environmentally friendly oxidants such as hydrogen peroxide. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the oxime and imine groups to their corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime or imine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide exerts its effects involves its ability to undergo various chemical transformations. The oxime and imine groups can participate in nucleophilic and electrophilic reactions, respectively, allowing the compound to interact with a wide range of molecular targets. These interactions can modulate biological pathways and chemical processes, making the compound valuable in both research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxime and imine derivatives, such as:

Uniqueness

N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide is unique due to its dual functionality, which allows it to participate in a broader range of chemical reactions compared to similar compounds. This versatility makes it a valuable tool in synthetic chemistry and various research applications.

Properties

IUPAC Name

N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-16-15(14-9-5-2-6-10-14)12-17(19)11-13-7-3-1-4-8-13/h1-11,18H,12H2/b16-15-,17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCHOGQHKSMDQU-AQTBHVRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=[N+](CC(=NO)C2=CC=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=[N+](\C/C(=N/O)/C2=CC=CC=C2)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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